Cas no 28494-48-6 (4-nitro-1H-pyrrole-2-carbohydrazide)
4-nitro-1H-pyrrole-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-2-carboxylicacid, 4-nitro-, hydrazide
- 4-Nitro-1H-pyrrole-2-carbohydrazide
- EN300-14243
- 2-ACETYL-NONANOICACIDETHYLESTER
- FT-0681321
- KD-0222
- AKOS005073129
- SB62897
- CS-0234494
- Z99599690
- DTXSID90427848
- 1H-Pyrrole-2-carboxylicacid,4-nitro-,hydrazide
- 28494-48-6
- J-515863
- 1H-Pyrrole-2-carboxylic acid, 4-nitro-, hydrazide
- MFCD07339177
- G23260
- 4-nitro-1H-pyrrole-2-carbohydrazide
-
- MDL: MFCD07339177
- Inchi: 1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10)
- InChI Key: ZBSOAZSDZAQXCU-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(=CN1)[N+](=O)[O-])NN
Computed Properties
- Exact Mass: 170.04408
- Monoisotopic Mass: 170.04399
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117
- XLogP3: -0.6
Experimental Properties
- Density: 1.588
- Melting Point: 286-288°
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.664
- PSA: 114.05
4-nitro-1H-pyrrole-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497918-25mg |
4-nitro-1H-pyrrole-2-carbohydrazide |
28494-48-6 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N497918-50mg |
4-nitro-1H-pyrrole-2-carbohydrazide |
28494-48-6 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | N497918-250mg |
4-nitro-1H-pyrrole-2-carbohydrazide |
28494-48-6 | 250mg |
$ 275.00 | 2022-06-02 | ||
| abcr | AB270096-500 mg |
4-Nitro-1H-pyrrole-2-carbohydrazide, 95%; . |
28494-48-6 | 95% | 500mg |
€215.40 | 2023-04-26 | |
| abcr | AB270096-1 g |
4-Nitro-1H-pyrrole-2-carbohydrazide, 95%; . |
28494-48-6 | 95% | 1g |
€315.00 | 2023-04-26 | |
| abcr | AB270096-5 g |
4-Nitro-1H-pyrrole-2-carbohydrazide, 95%; . |
28494-48-6 | 95% | 5g |
€1268.40 | 2023-04-26 | |
| Alichem | A109004308-1g |
4-Nitro-1H-pyrrole-2-carbohydrazide |
28494-48-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM460036-1g |
1H-Pyrrole-2-carboxylic acid, 4-nitro-, hydrazide |
28494-48-6 | 95%+ | 1g |
$339 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-277577-250 mg |
4-nitro-1H-pyrrole-2-carbohydrazide, |
28494-48-6 | 250MG |
¥1,248.00 | 2023-07-11 | ||
| Enamine | EN300-14243-0.05g |
4-nitro-1H-pyrrole-2-carbohydrazide |
28494-48-6 | 95% | 0.05g |
$64.0 | 2023-02-09 |
4-nitro-1H-pyrrole-2-carbohydrazide Suppliers
4-nitro-1H-pyrrole-2-carbohydrazide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-nitro-1H-pyrrole-2-carbohydrazide
Professional Introduction to 4-Nitro-1H-pyrrole-2-carbohydrazide (CAS No. 28494-48-6)
4-Nitro-1H-pyrrole-2-carbohydrazide, a compound with the chemical formula C₅H₆N₄O₂, is a significant intermediate in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 28494-48-6, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The structural features of this molecule, particularly the presence of a nitro group and a carbohydrazide moiety, make it a valuable building block for developing novel therapeutic agents.
The nitro group in 4-nitro-1H-pyrrole-2-carbohydrazide plays a crucial role in its reactivity and functionality. This group can undergo various chemical transformations, including reduction to an amine or nucleophilic substitution, which opens up numerous possibilities for further derivatization. In recent years, there has been growing interest in utilizing nitro-containing heterocycles as pharmacophores due to their ability to interact with biological targets in unique ways. For instance, studies have shown that nitro-pyrroles can exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for drug development.
The carbohydrazide moiety in the compound is another key feature that contributes to its utility in medicinal chemistry. Carbohydrazides are known for their ability to form stable adducts with various metal ions, which can be exploited in the design of metal-based drugs. Additionally, the carbohydrazide group can participate in condensation reactions to form hydrazones or Schiff bases, which are important intermediates in the synthesis of heterocyclic compounds. These properties make 4-nitro-1H-pyrrole-2-carbohydrazide a valuable tool for researchers exploring new drug scaffolds.
In the realm of pharmaceutical research, 4-nitro-1H-pyrrole-2-carbohydrazide has been employed in the synthesis of several lead compounds with potential therapeutic applications. One notable area of research involves its use in developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of 4-nitro-1H-pyrrole-2-carbohydrazide, researchers have been able to create derivatives that exhibit potent inhibitory activity against specific kinases. These findings highlight the compound's significance as a starting point for drug discovery efforts.
Another area where 4-nitro-1H-pyrrole-2-carbohydrazide has shown promise is in the development of antiviral agents. The ability of nitro-heterocycles to interfere with viral replication has been explored in several studies. For example, derivatives of this compound have been investigated for their potential to inhibit the replication of RNA viruses by disrupting essential viral enzymes or structural components. This research underscores the broad applicability of 4-nitro-1H-pyrrole-2-carbohydrazide in addressing diverse therapeutic challenges.
The synthetic versatility of 4-nitro-1H-pyrrole-2-carbohydrazide also makes it a valuable asset in industrial applications. Its straightforward synthesis from readily available precursors allows for large-scale production, which is essential for pharmaceutical manufacturing. Moreover, the compound's stability under various storage conditions ensures that it remains viable for long-term projects and collaborations between academic institutions and industry partners. This reliability has made it a preferred choice for researchers involved in high-throughput screening programs and library synthesis efforts.
In conclusion, 4-nitro-1H-pyrrole-2-carbohydrazide (CAS No. 28494-48-6) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features, including the nitro group and carbohydrazide moiety, enable diverse chemical transformations and biological interactions. The growing body of research on this compound underscores its importance as a building block for developing novel therapeutic agents across various disease areas. As scientific understanding continues to evolve, it is likely that 4-nitro-1H-pyrrole-2-carbohydrazide will remain at the forefront of drug discovery efforts.
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